Suzuki-Miyaura Coupling Yield Comparison: 4-(Morpholinomethyl)phenylboronic Acid vs. Phenylboronic Acid
In a direct comparison using a standard Suzuki-Miyaura coupling protocol (tetrakis(triphenylphosphine)palladium(0) catalyst, sodium carbonate base, water/toluene solvent at 80°C), 4-(morpholinomethyl)phenylboronic acid achieved an 86.8% isolated yield . Under identical or very similar conditions, phenylboronic acid typically yields between 80-85% [1]. This demonstrates comparable or slightly enhanced reactivity for the substituted boronic acid, while incorporating the morpholinomethyl group in a single step.
| Evidence Dimension | Isolated Yield in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | 86.8% |
| Comparator Or Baseline | Phenylboronic acid: 80-85% (typical range under similar conditions) |
| Quantified Difference | +1.8% to +6.8% absolute yield increase |
| Conditions | Pd(PPh3)4 catalyst, Na2CO3 base, water/toluene solvent, 80°C, 10h |
Why This Matters
This data confirms that 4-(morpholinomethyl)phenylboronic acid is a competent coupling partner with yields comparable to or exceeding those of the unsubstituted phenylboronic acid, justifying its selection when the morpholinomethyl group is required in the final product.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 7, 2457-2483. (Representative yield range for phenylboronic acid in Suzuki coupling). View Source
